N-(3-chlorobenzyl)-2-(4-ethylphenoxy)-N-(pyridin-2-yl)acetamide
Description
N-[(3-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, an ethylphenoxy group, and a pyridinyl group. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C22H21ClN2O2 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H21ClN2O2/c1-2-17-9-11-20(12-10-17)27-16-22(26)25(21-8-3-4-13-24-21)15-18-6-5-7-19(23)14-18/h3-14H,2,15-16H2,1H3 |
InChI Key |
MEGCVOGBGLYXRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Chlorophenylmethyl Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenylmethyl intermediate.
Formation of the Ethylphenoxy Intermediate: This step involves the reaction of 4-ethylphenol with an appropriate reagent to form the ethylphenoxy intermediate.
Coupling Reaction: The chlorophenylmethyl intermediate and the ethylphenoxy intermediate are then coupled with 2-pyridinecarboxylic acid under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of N-[(3-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Implementing purification techniques like crystallization, distillation, and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-CHLOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
- N-[(3-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-3-YL)ACETAMIDE
- N-[(3-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-4-YL)ACETAMIDE
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
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